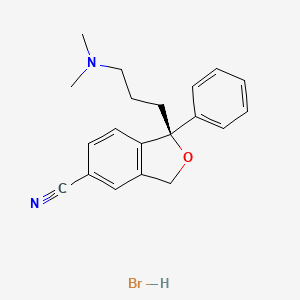
rac Desfluoro Citalopram Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Desfluoro Citalopram Hydrobromide: is a selective serotonin reuptake inhibitor (SSRI) that is being actively investigated for its therapeutic potential in various fields of research. It has the molecular formula C20H22N2O . HBr and is known for its role in enhancing serotonergic transmission through the inhibition of serotonin reuptake.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of rac Desfluoro Citalopram Hydrobromide involves the C-alkylation of 1-(4’-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (cyanophthalane) with 3-dimethylaminopropylchloride in the presence of potassium tertiary butoxide. The alkylation is typically carried out in the presence of dimethylsulphoxide (DMSO). The resulting citalopram can be isolated as a crystalline solid by adding an equal volume of a water-miscible solvent, such as isopropanol (IPA), to the mixture .
Industrial Production Methods: In industrial settings, the production of citalopram hydrobromide involves reacting citalopram (base) with aqueous hydrobromic acid at a pH of 1-3. This process ensures the formation of highly pure crystalline citalopram hydrobromide .
Analyse Des Réactions Chimiques
Types of Reactions: rac Desfluoro Citalopram Hydrobromide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
rac Desfluoro Citalopram Hydrobromide is widely used in scientific research due to its role as a selective serotonin reuptake inhibitor. Its applications include:
Chemistry: Used as a reference material in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating depression and other mood disorders.
Industry: Used in the development of pharmaceutical formulations and transdermal drug delivery systems
Mécanisme D'action
The mechanism of action of rac Desfluoro Citalopram Hydrobromide involves the inhibition of the serotonin transporter, leading to increased levels of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission and is believed to contribute to its antidepressant effects. The compound has minimal effects on dopamine and norepinephrine transporters and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Comparaison Avec Des Composés Similaires
Citalopram: Another SSRI with a similar mechanism of action but includes a fluorine atom.
Escitalopram: The S-enantiomer of citalopram, known for its higher potency.
Fluoxetine: An SSRI with a different chemical structure but similar therapeutic effects.
Uniqueness: rac Desfluoro Citalopram Hydrobromide is unique due to the absence of a fluorine atom, which may influence its pharmacokinetic properties and therapeutic profile. Its selective inhibition of serotonin reuptake with minimal effects on other neurotransmitter systems also distinguishes it from other SSRIs .
Propriétés
Formule moléculaire |
C20H23BrN2O |
|---|---|
Poids moléculaire |
387.3 g/mol |
Nom IUPAC |
(1S)-1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;hydrobromide |
InChI |
InChI=1S/C20H22N2O.BrH/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;/h3-5,7-10,13H,6,11-12,15H2,1-2H3;1H/t20-;/m0./s1 |
Clé InChI |
JWJCOJSCDWGPRN-BDQAORGHSA-N |
SMILES isomérique |
CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Br |
SMILES canonique |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


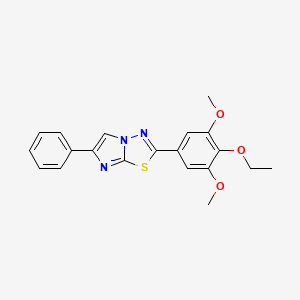
![N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide](/img/structure/B12932596.png)
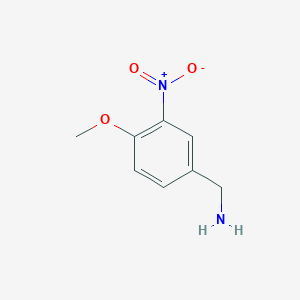
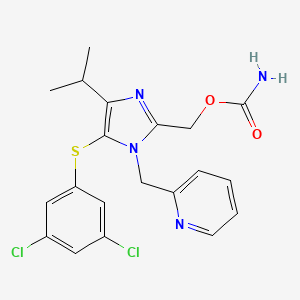
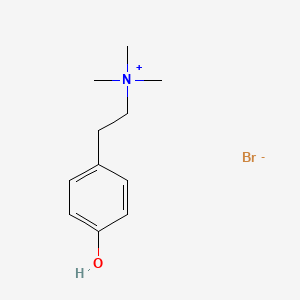

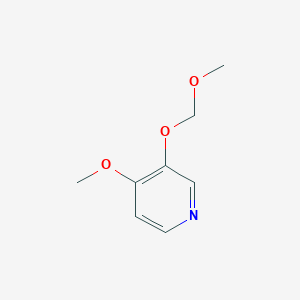

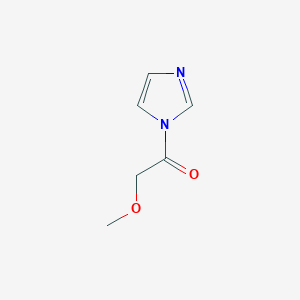
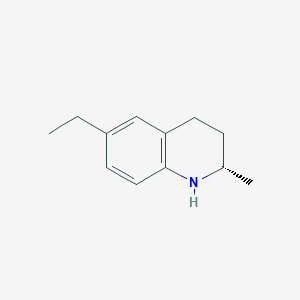
![10,16-bis(3,5-ditert-butylphenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B12932680.png)
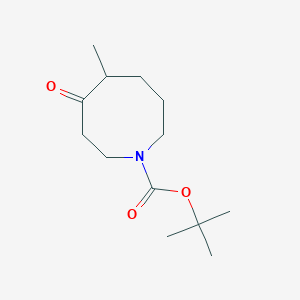
![N~1~-[2-(Dibutylamino)ethyl]-9-oxo-9,10-dihydroacridine-1,2-disulfonamide](/img/structure/B12932688.png)

